REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]([I:9])[C:3]=1[OH:10].[CH3:11][Si](C=[N+]=[N-])(C)C.CO>CC(OC)(C)C>[I:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]([I:9])[C:3]=1[O:10][CH3:11]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
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Smiles
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IC1=C(C(=CC(=C1)I)I)O
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
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CC(C)(C)OC
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Name
|
|
Quantity
|
7.95 mL
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Type
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reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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stirred at room temperature for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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to give a yellow solution
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Type
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TEMPERATURE
|
Details
|
The solution was cooled in an ice bath
|
Type
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CUSTOM
|
Details
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resulting in calm bubbling
|
Type
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CUSTOM
|
Details
|
The vessel was sealed
|
Type
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CUSTOM
|
Details
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The reaction solution was partitioned between EtOAc and water
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Type
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WASH
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Details
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the organic layer was washed with 1M HCl, saturated NaHCO3, and saturated NaCl
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Type
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DRY_WITH_MATERIAL
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Details
|
The EtOAc was dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to give a tan solid that
|
Type
|
CUSTOM
|
Details
|
was used without purification (4.8 g, 94%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |